molecular formula C16H13N3O3 B2508842 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone CAS No. 1428355-76-3

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone

Cat. No. B2508842
M. Wt: 295.298
InChI Key: BQDBLPWCYNJBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOA is a heterocyclic compound that contains an oxadiazole ring and a furan ring, making it a unique and versatile molecule.

Scientific Research Applications

Photochemical Reactions and Heterocyclic Compound Synthesis

A study by Tsuge, Oe, and Tashiro (1973) explored the photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan, leading to the synthesis of cycloadducts with potential applications in creating complex heterocyclic compounds. This research demonstrates the utility of such compounds in photochemical synthesis, suggesting pathways for novel chemical reactions (Tsuge et al., 1973).

Aza-Piancatelli Rearrangement

Research by Reddy et al. (2012) on the aza-Piancatelli rearrangement in the presence of phosphomolybdic acid and In(OTf)3 highlights the synthetic utility of furan-2-yl(phenyl)methanone derivatives. These studies provide insights into creating cyclopentenone and oxazine derivatives, showcasing the compound's role in facilitating complex organic transformations with high selectivity and yields (Reddy et al., 2012a), (Reddy et al., 2012b).

Protein Tyrosine Kinase Inhibitory Activity

A study by Zheng et al. (2011) synthesized a series of furan-2-yl(phenyl)methanone derivatives and evaluated their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, comparable or superior to genistein, indicating their potential therapeutic applications (Zheng et al., 2011).

Antimicrobial and Anti-inflammatory Applications

Ravula et al. (2016) investigated novel pyrazoline and methanone derivatives for their anti-inflammatory and antibacterial activities. The study revealed significant findings, with some compounds showing high anti-inflammatory and potent antibacterial activity, underscoring the compound's relevance in developing new antimicrobial agents (Ravula et al., 2016).

properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(11-5-2-1-3-6-11)19-9-12(10-19)15-17-14(18-22-15)13-7-4-8-21-13/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBLPWCYNJBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone

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